molecular formula C11H13NO5 B1427080 Ethyl 2-methoxy-6-nitrophenylacetate CAS No. 1090514-05-8

Ethyl 2-methoxy-6-nitrophenylacetate

Cat. No. B1427080
CAS RN: 1090514-05-8
M. Wt: 239.22 g/mol
InChI Key: MTTAECMRWWLBBF-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-nitrophenylacetate (EMNPA) is an organic compound with a variety of uses in scientific research. It is an ester of 2-methoxy-6-nitrophenol and acetic acid and can be synthesized in a variety of ways. EMNPA has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Comparative Renal Toxicopathology

A study by Engelhardt (2016) reviewed the nephrotoxicity related to therapeutic oligonucleotides, focusing on modifications like 2'-methoxy-ethyl (2'-MOE) and their effects on the kidney. This research is relevant for understanding how modifications to molecules, similar in function to the methoxy group in Ethyl 2-methoxy-6-nitrophenylacetate, can influence toxicity and pharmacokinetics in therapeutic contexts (Engelhardt, 2016).

Genotoxicity of Ethylating Agents

Shibuya and Morimoto (1993) discussed the mutagenic and carcinogenic effects of 1-ethyl-1-nitrosourea (ENU), a compound known for its ethylating capabilities. This review provides insights into how ethyl groups, similar to the one present in this compound, may participate in DNA modifications and the implications for cancer research (Shibuya & Morimoto, 1993).

Analytical Methods in Antioxidant Activity

Munteanu and Apetrei (2021) provided a comprehensive review of the methods used to determine antioxidant activity, highlighting techniques that could be applicable in studying the antioxidant potential of this compound or its derivatives (Munteanu & Apetrei, 2021).

Structure and Dynamics of Ionic Aggregates

Kutsumizu and Schlick (2005) explored the self-assembling, structure, and dynamics in ionomer membranes, providing a foundation for understanding how this compound could interact at the molecular level in complex systems (Kutsumizu & Schlick, 2005).

Biodegradation and Fate in the Environment

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This study might offer parallels in environmental impact and degradation pathways relevant to this compound, especially considering the structural similarities between ETBE and this compound (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-(2-methoxy-6-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-9(12(14)15)5-4-6-10(8)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTAECMRWWLBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sulfuric acid (1 mL) was slowly added to a solution of (2-methoxy-6-nitro-phenyl)-acetonitrile (200 mg, 1.04 mmol) in 95% ethanol (2 mL). The mixture was heated at reflux overnight then quenched into ice cold water and extracted with diethyl ether (10 mL). The organic phase was washed with water (2×10 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford (2-methoxy-6-nitro-phenyl)-acetic acid ethyl ester (180 mg, 72%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (1 mL) was slowly added to a solution of 2-(2-methoxy-6-nitro-phenyl)acetonitrile (200 mg, 1.04 mmol) in 95% ethanol (2 mL). The mixture was heated at reflux overnight then quenched into ice cold water and extracted with diethyl ether (10 mL). The organic phase was washed with water (2×10 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford ethyl 2-(2-methoxy-6-nitro-phenyl)acetate (180 mg, 72%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methoxy-6-nitrophenylacetate
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